3-Methoxyazetidine-1-sulfonamide
Overview
Description
3-Methoxyazetidine-1-sulfonamide: is a chemical compound with the molecular formula C4H10N2O3S It is characterized by the presence of an azetidine ring, a sulfonamide group, and a methoxy substituent
Mechanism of Action
Sulfonamides: A General Overview
Sulfonamides are a class of synthetic antimicrobial drugs used to treat bacterial infections in humans and animals . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Mode of Action
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .
Biochemical Pathways
The study has made clear the drug mode of action in its inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary depending on several factors, including the specific drug, the dose, and the individual patient’s metabolism .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth, thereby helping to control the infection .
Action Environment
Some of the factors influencing the toxicological effect of sulfonamide drugs include duration and dosage of the drug, its solubility in blood and in other biological fluids, kidney state, age, and nutritional status of the patient .
Biochemical Analysis
Biochemical Properties
3-Methoxyazetidine-1-sulfonamide plays a role in various biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthase . The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, inhibiting its activity. Similarly, this compound acts as a competitive inhibitor of dihydropteroate synthase by mimicking the structure of p-aminobenzoic acid, a substrate for the enzyme . These interactions highlight the compound’s potential as an enzyme inhibitor in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, affecting cellular metabolism and function . Additionally, the inhibition of dihydropteroate synthase can disrupt folate synthesis, impacting DNA synthesis and cell division . These effects demonstrate the compound’s potential to modulate cellular processes and its relevance in studying cell biology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with target enzymes and proteins. The sulfonamide group of the compound binds to the active site of carbonic anhydrase, forming a stable complex with the zinc ion and inhibiting the enzyme’s activity . In the case of dihydropteroate synthase, this compound competes with p-aminobenzoic acid for binding to the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor for folate . These binding interactions and enzyme inhibition mechanisms are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic disruption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm . These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals within the compound’s structure direct it to these compartments, where it can interact with target enzymes and proteins . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyazetidine-1-sulfonamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloro-1-propanol and ammonia.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the azetidine derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyazetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the methoxy group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidines and sulfonamides.
Scientific Research Applications
3-Methoxyazetidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-sulfonamide: Lacks the methoxy group, which may affect its pharmacological properties.
3-Methoxyazetidine: Lacks the sulfonamide group, which is crucial for its biological activity.
N-Methylazetidine-1-sulfonamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
3-Methoxyazetidine-1-sulfonamide is unique due to the combination of its azetidine ring, methoxy substituent, and sulfonamide group. This combination provides a balance of rigidity, reactivity, and biological activity that is not commonly found in other compounds. Its structural features make it a versatile scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
3-methoxyazetidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNUYANSRMXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427081-07-9 | |
Record name | 3-methoxyazetidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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